molecular formula C15H24O2 B159258 Acorone CAS No. 10121-28-5

Acorone

Cat. No. B159258
CAS RN: 10121-28-5
M. Wt: 236.35 g/mol
InChI Key: AGUISGUERLMHFF-PKIAMQTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acorone, also known as acorone hydrochloride, is a chemical compound that has been extensively studied for its potential therapeutic applications. Acorone is a member of the benzofuran class of compounds and has been found to possess a wide range of pharmacological properties.

Scientific Research Applications

Stereochemistry Analysis

Acorone's stereochemistry was detailed in an X-ray crystal-structure analysis, revealing its cyclohexane ring adopts a chair conformation, a significant finding in organic chemistry (McEachan, McPhail, & Sim, 1966).

Synthesis Methodologies

Several studies have focused on the synthesis of acorone. A new strategy for constructing spiro[4,5]decanes, a core structure in acorone, was developed (Biju & Rao, 1999). Another approach involved spirocyclopentannulation of cyclic ketones for acorone synthesis (Srikrishna, Kumar, & Viswajanani, 1996). Additionally, an efficient methodology for constructing spiro[4.5]decanes was described, contributing to acorone synthesis (Biju, Pramod, & Rao, 2003).

Chemical Composition Analysis

The chemical composition of Acorus calamus, related to acorone, was investigated. Essential oils including acorenone and iso-acorone were analyzed (Marongiu, Piras, Porcedda, & Scorciapino, 2005).

Photophysical Characterization

Acridonylalanine (Acd), related to acorone, was studied for its potential in fluorescence spectroscopy. Synthesis and photophysical characterization of Acd core derivatives were performed, providing insights into its application in peptides and proteins (Sungwienwong et al., 2018).

properties

CAS RN

10121-28-5

Product Name

Acorone

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

(1S,4R,5S,8R)-1,8-dimethyl-4-propan-2-ylspiro[4.5]decane-3,9-dione

InChI

InChI=1S/C15H24O2/c1-9(2)14-12(16)7-11(4)15(14)6-5-10(3)13(17)8-15/h9-11,14H,5-8H2,1-4H3/t10-,11+,14+,15+/m1/s1

InChI Key

AGUISGUERLMHFF-PKIAMQTDSA-N

Isomeric SMILES

C[C@@H]1CC[C@]2(CC1=O)[C@H](CC(=O)[C@@H]2C(C)C)C

SMILES

CC1CCC2(CC1=O)C(CC(=O)C2C(C)C)C

Canonical SMILES

CC1CCC2(CC1=O)C(CC(=O)C2C(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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